
Methyl 2-fluoro-2-iodoacetate
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Overview
Description
Methyl 2-fluoro-2-iodoacetate is an organic compound that belongs to the class of haloacetates It is characterized by the presence of both fluorine and iodine atoms attached to the same carbon atom in the acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-fluoro-2-iodoacetate can be synthesized through several methods. One common approach involves the reaction of methyl iodoacetate with a fluorinating agent such as silver fluoride. The reaction typically takes place in an organic solvent like acetonitrile or dimethylformamide under controlled temperature conditions to ensure the selective introduction of the fluorine atom.
Another method involves the use of methyl chloroacetate and potassium fluoride in the presence of a phase-transfer catalyst
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors with precise control over reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors is also explored to enhance the efficiency and yield of the synthesis process. Purification of the final product is typically achieved through distillation or recrystallization techniques.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The iodine atom in methyl 2-fluoro-2-iodoacetate acts as a superior leaving group compared to fluorine, enabling selective substitution. Key findings include:
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Fluoride displacement : In the synthesis of 2'-C-methyl-2'-fluoro nucleosides, this compound undergoes selective iododecarboxylation. The iodine is replaced by fluoride using agents like DAST (diethylaminosulfur trifluoride), yielding fluorinated intermediates critical for antiviral drug synthesis .
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Alkylation : Methyllithium reacts with the ester at low temperatures (-78°C) to form tertiary alcohols, which are further fluorinated to achieve stereochemical inversion at the α-carbon .
Table 1: Optimization of substitution reactions
Reaction Condition | Yield (%) | Key Observations | Source |
---|---|---|---|
DAST in toluene (0°C) | 67 | Stereoinversion at α-carbon | |
Methyllithium in THF (-78°C) | 63 | Tertiary alcohol intermediate |
Radical-Mediated Reactions
The iodine substituent facilitates radical chain processes, particularly in perfluoroalkylation and difluoroalkylation:
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Perfluoroalkyl radical addition : Under visible light, this compound participates in regioselective radical additions. For example, reactions with perfluoroalkyl iodides (e.g., CF3I) generate ketyl radicals that undergo β-scission to yield α-fluoro-α-iodo ketones .
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Difluoroalkylation : Using blue LED irradiation and DBU (1,8-diazabicycloundec-7-ene) in DMA (dimethylacetamide), the compound achieves 92% yield in Csp³–H difluoroalkylation, forming fluorinated tertiary alcohols .
Table 2: Radical reaction yields under varying conditions
Base | Solvent | Light Source | Yield (%) |
---|---|---|---|
DBU | DMA | 10 W blue LEDs | 92 |
Et₃N | THF | 10 W blue LEDs | 54 |
Decarboxylative Halogenation
The ester’s α-iodo group enables decarboxylative pathways:
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Lead-mediated iododecarboxylation : Reaction with Pb(OAc)₄ and LiCl in benzene produces alkyl iodides via a radical chain mechanism. The process is sensitive to halide concentration, with excess LiCl reducing yields due to Cl₂ evolution .
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Mechanism : Homolytic cleavage of the Pb–I bond generates iodine radicals, which abstract hydrogen from the carboxylate to form alkyl radicals. These radicals combine with iodine to finalize the product .
Comparative Reactivity Analysis
Table 3: Reactivity comparison with related compounds
Compound | Key Reaction | Yield (%) | Unique Feature |
---|---|---|---|
This compound | SmI₂-mediated cyclization | 60 | Dual halogen synergy |
Methyl fluoroacetate | Nucleophilic substitution | 30 | High toxicity, limited applications |
Methyl iodoacetate | Radical alkylation | 45 | No fluorine-directed selectivity |
Scientific Research Applications
Methyl 2-fluoro-2-iodoacetate has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various fluorinated and iodinated compounds, which are valuable in medicinal chemistry and material science.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and receptor antagonists.
Biological Studies: It is employed as a probe to study enzyme mechanisms and metabolic pathways involving halogenated substrates.
Industrial Applications: The compound is used in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 2-fluoro-2-iodoacetate involves its interaction with nucleophiles and electrophiles in various chemical reactions. The presence of both fluorine and iodine atoms imparts unique reactivity to the compound, allowing it to participate in a wide range of transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Methyl 2-fluoro-2-iodoacetate can be compared with other similar compounds such as:
Methyl 2-fluoroacetate: Lacks the iodine atom, making it less reactive in certain nucleophilic substitution reactions.
Methyl 2-iodoacetate: Lacks the fluorine atom, resulting in different reactivity and stability profiles.
Methyl 2-chloro-2-fluoroacetate: Contains a chlorine atom instead of iodine, leading to variations in chemical behavior and applications.
The uniqueness of this compound lies in its dual halogenation, which provides a distinctive combination of reactivity and stability, making it a valuable compound in various chemical and industrial processes.
Properties
IUPAC Name |
methyl 2-fluoro-2-iodoacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4FIO2/c1-7-3(6)2(4)5/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFMZZOZNDCSFIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(F)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4FIO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.97 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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